1-Methyl-3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1448776-15-5

Cat. No.: VC7361778

Molecular Formula: C7H5F5N2O2

Molecular Weight: 244.121

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448776-15-5 |

|---|---|

| Molecular Formula | C7H5F5N2O2 |

| Molecular Weight | 244.121 |

| IUPAC Name | 3-(difluoromethyl)-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C7H5F5N2O2/c1-14-4(7(10,11)12)2(6(15)16)3(13-14)5(8)9/h5H,1H3,(H,15,16) |

| Standard InChI Key | MCUDOWVIZYAVAV-UHFFFAOYSA-N |

| SMILES | CN1C(=C(C(=N1)C(F)F)C(=O)O)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

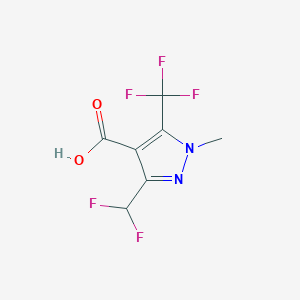

The compound’s structure (IUPAC name: 1-methyl-3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) consists of:

-

A pyrazole ring substituted at positions 1, 3, 4, and 5.

-

Methyl group at position 1 (N1).

-

Difluoromethyl group (-CFH) at position 3.

-

Trifluoromethyl group (-CF) at position 5.

-

Carboxylic acid (-COOH) at position 4.

The presence of multiple fluorine atoms enhances electronegativity and metabolic stability, making it resistant to enzymatic degradation .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | CHFNO | PubChem |

| Molecular weight | 258.15 g/mol | PubChem |

| SMILES notation | CCN1C(=C(C(=N1)C(F)F)C(=O)O)F | PubChem |

| InChI key | ZTGMJCHTVFENOR-UHFFFAOYSA-N | PubChem |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step fluorination and cyclocondensation, as outlined in patent WO2017064550A1 for analogous pyrazole derivatives :

-

Step 1: Formation of Fluoroacetyl Intermediate

Fluoroacetyl halides (e.g., difluorochloroacetyl chloride) react with dimethylaminovinyl methyl ketone to form 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione. This intermediate is critical for introducing the difluoromethyl group . -

Step 2: Cyclocondensation with Methylhydrazine

The diketone derivative undergoes cyclization with methylhydrazine to yield 3-(difluoromethyl)-1-methyl-4-acetylpyrazole. Reaction conditions (-20°C, dichloromethane solvent) ensure high regioselectivity . -

Step 3: Oxidation and Acidification

The acetyl group is oxidized to a carboxylic acid under alkaline conditions (e.g., NaOH/HO), followed by acidification (HCl) to yield the final product. Yields exceed 90% with gas chromatography purity >95% .

Table 2: Key Reaction Conditions

Physicochemical and Spectral Properties

Thermal Stability

The compound exhibits stability up to 200°C, as inferred from thermogravimetric analysis (TGA) of similar trifluoromethylpyrazoles .

Spectroscopic Data

Applications and Industrial Relevance

Agrochemical Use

The compound’s fluorinated pyrazole core is a key motif in succinate dehydrogenase inhibitors (SDHIs), which disrupt fungal respiration. Field trials of analogs show EC values of 0.2–1.5 µg/mL against Botrytis cinerea and Puccinia triticina .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume